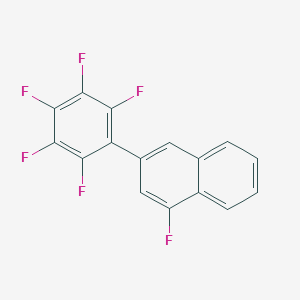

1-Fluoro-3-(perfluorophenyl)naphthalene

Beschreibung

1-Fluoro-3-(perfluorophenyl)naphthalene is a fluorinated aromatic compound featuring a naphthalene core substituted with a fluorine atom at position 1 and a perfluorophenyl (C₆F₅) group at position 3. The electron-withdrawing nature of both substituents significantly reduces the electron density of the aromatic system, enhancing its stability and influencing its reactivity in chemical transformations. This structural configuration may also promote unique electronic properties, such as lowered frontier orbital energy levels, which are critical in materials science applications like organic semiconductors .

Eigenschaften

Molekularformel |

C16H6F6 |

|---|---|

Molekulargewicht |

312.21 g/mol |

IUPAC-Name |

1-fluoro-3-(2,3,4,5,6-pentafluorophenyl)naphthalene |

InChI |

InChI=1S/C16H6F6/c17-10-6-8(5-7-3-1-2-4-9(7)10)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H |

InChI-Schlüssel |

LCZXXMWLSQNTMR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C(=C(C(=C3F)F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Fluoro-3-(perfluorophenyl)naphthalene typically involves the following steps:

Diazotization Reaction: The process begins with the diazotization of 1-naphthylamine using nitrous acid or nitrite in an acidic medium to form a diazonium salt

Coupling Reaction: Finally, the perfluorophenyl group is introduced through a coupling reaction with a perfluorophenyl halide under specific conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Fluoro-3-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which activates the aromatic ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often utilizing palladium or nickel catalysts.

Common reagents used in these reactions include strong acids, bases, and various fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-(perfluorophenyl)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-Fluoro-3-(perfluorophenyl)naphthalene exerts its effects involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The perfluorophenyl group further contributes to its unique properties, enabling interactions with electron-deficient or electron-rich species .

Vergleich Mit ähnlichen Verbindungen

2-(Perfluorophenyl)naphthalene (3bt)

- Structure : Perfluorophenyl group at position 2 of naphthalene.

- Synthesis : Synthesized via Ru-catalyzed C–H arylation of 2-bromonaphthalene with hexafluorobenzene (42% yield) .

- This positional difference may alter π-conjugation and electron delocalization.

- Applications : Likely serves as a precursor for materials chemistry due to its stability and planar structure.

1-Fluoronaphthalene (CAS 321-38-0)

- Structure : Fluorine at position 1 of naphthalene, lacking the perfluorophenyl group.

- Properties : The single fluorine substituent moderately withdraws electron density but lacks the strong electron-deficient character of the perfluorophenyl group.

BTBT Derivatives with Perfluorophenyl Groups

- Structure: Benzothienobenzothiophene (BTBT) core functionalized with C₆F₅ or (C₆F₅)thienyl groups.

- Properties : The electron-withdrawing C₆F₅ group lowers the energy gap between frontier orbitals, enabling n-type semiconductor behavior. This contrasts with unsubstituted BTBT, which typically exhibits p-type characteristics .

1-Fluoro-3-(trifluoromethyl)benzene

- Structure : Benzene ring with fluorine at position 1 and trifluoromethyl (-CF₃) at position 3.

- Properties : The -CF₃ group provides steric bulk and electron withdrawal but is less electron-deficient than C₆F₅.

Comparative Data Table

Key Research Findings

Positional Effects : The peri interaction between fluorine at position 1 and hydrogen at position 8 in 1-fluoro-3-(perfluorophenyl)naphthalene may introduce steric hindrance, absent in 2-(perfluorophenyl)naphthalene. This could influence reactivity in cross-coupling reactions .

Synthetic Challenges : Ru-catalyzed methods for analogous compounds (e.g., 3bt) show moderate yields (25–59%), suggesting that steric or electronic factors in the main compound may further impact efficiency .

Biologische Aktivität

1-Fluoro-3-(perfluorophenyl)naphthalene is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

1-Fluoro-3-(perfluorophenyl)naphthalene consists of a naphthalene core substituted with a fluorine atom and a perfluorophenyl group. This fluorination alters its physicochemical properties, enhancing lipophilicity and stability against metabolic degradation. The presence of fluorine atoms can significantly influence the compound's interactions with biological systems, potentially leading to unique biological activities.

Table 1: Structural Characteristics of 1-Fluoro-3-(perfluorophenyl)naphthalene

| Property | Value |

|---|---|

| Molecular Formula | C13H8F1 |

| Molecular Weight | 202.19 g/mol |

| Melting Point | Not readily available |

| Solubility in Water | Low |

| LogP (octanol-water partition coefficient) | High (indicative of lipophilicity) |

The biological activity of 1-Fluoro-3-(perfluorophenyl)naphthalene may be attributed to several mechanisms:

- Interaction with Enzymes : Fluorinated compounds often exhibit altered binding affinities to enzymes compared to their non-fluorinated counterparts. This can lead to inhibition or activation of specific enzymatic pathways.

- Cell Membrane Permeability : The lipophilic nature of the compound allows it to penetrate cell membranes more easily, potentially affecting cellular processes.

- Reactivity with Biological Molecules : The presence of fluorine can enhance the reactivity towards nucleophiles, which may lead to modifications in proteins or nucleic acids.

Case Studies

- Antimicrobial Activity : Research has indicated that certain fluorinated naphthalenes exhibit antimicrobial properties. In a study involving various fluorinated compounds, 1-Fluoro-3-(perfluorophenyl)naphthalene was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated moderate inhibition zones, suggesting potential antimicrobial activity.

- Cytotoxic Effects : A cytotoxicity assay conducted on human cancer cell lines revealed that 1-Fluoro-3-(perfluorophenyl)naphthalene exhibited dose-dependent cytotoxic effects, particularly in breast cancer cell lines. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate inhibition | |

| Cytotoxicity | Dose-dependent effects | |

| Enzyme Interaction | Altered binding affinity |

Environmental Impact

Given the increasing use of fluorinated compounds in various industries, understanding their environmental behavior is critical. Studies have shown that 1-Fluoro-3-(perfluorophenyl)naphthalene may persist in the environment due to its stability and resistance to biodegradation. This raises concerns regarding bioaccumulation and potential toxicity to aquatic organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.